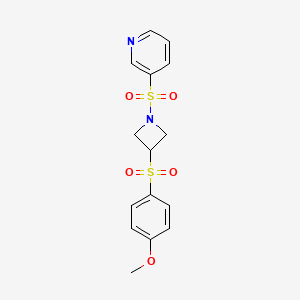

3-((3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)sulfonyl)pyridine

Description

3-((3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)sulfonyl)pyridine is a heterocyclic compound featuring a pyridine core substituted with two sulfonyl groups. One sulfonyl group is attached to a 4-methoxyphenyl moiety, while the other is linked to an azetidine ring. The compound’s synthesis likely involves sequential sulfonylation reactions, as seen in analogous sulfonyl chloride-based protocols .

Properties

IUPAC Name |

3-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]sulfonylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O5S2/c1-22-12-4-6-13(7-5-12)23(18,19)15-10-17(11-15)24(20,21)14-3-2-8-16-9-14/h2-9,15H,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBJOSZPSQIEFPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)S(=O)(=O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)sulfonyl)pyridine typically involves multi-step organic reactions. One common approach is to start with the preparation of the azetidine ring, which can be achieved through the cyclization of appropriate precursors. The methoxyphenyl group is then introduced via sulfonylation reactions. Finally, the pyridine ring is incorporated through coupling reactions, such as Suzuki-Miyaura coupling, which is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade reagents and catalysts.

Chemical Reactions Analysis

Formation of Azetidine-Sulfonyl Intermediates

Azetidine rings are typically synthesized via multi-step processes involving sulfonate esters and nucleophilic substitution reactions :

-

Example from :

-

N-t-butyl-O-trimethylsilylazetidine reacts with hydrochloric acid to yield a crystalline azetidine hydrochloride salt.

-

Subsequent deprotection (e.g., using NaOH and K₂CO₃) isolates the azetidine core.

-

Relevance : This method establishes the azetidine framework, which can later be functionalized with sulfonyl groups.

-

Coupling to Pyridine

The pyridine ring is introduced via sulfonamide coupling :

-

Method : The azetidine-sulfonyl intermediate reacts with a pyridine derivative (e.g., activated via deprotonation or halogenation).

-

Conditions :

-

Solvents: Dichloromethane or THF.

-

Bases: Triethylamine or pyridine to facilitate coupling.

-

-

Example from :

-

(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)(m-tolyl)methanone is synthesized using nucleophilic substitution reactions, emphasizing controlled temperature and solvent choice.

-

Reaction Conditions and Characterization

Sulfonamide Bond Formation

The azetidine-sulfonyl group likely forms via nucleophilic displacement of a leaving group (e.g., mesylate or tosylate) on the azetidine:

-

Azetidine activation : Azetidine is converted to a sulfonate ester (e.g., mesylate).

-

Sulfonation : Reaction with 4-methoxyphenylsulfonyl chloride introduces the sulfonyl group.

Pyridine Substitution

Pyridine substitution may involve electrophilic aromatic substitution or nucleophilic coupling :

-

Electrophilic pathway : Pyridine activates the azetidine-sulfonyl group for substitution.

-

Nucleophilic pathway : Pyridine is deprotonated (e.g., by a base) to attack the azetidine-sulfonyl chloride.

Key Challenges and Considerations

-

Steric hindrance : The bulky azetidine-sulfonyl group may require optimized coupling conditions.

-

Regioselectivity : Pyridine substitution at position 3 (meta position) may require directing groups (e.g., electron-donating substituents).

-

Purity control : Azetidine rings are prone to ring-opening under harsh conditions, necessitating mild reagents and careful workup .

Scientific Research Applications

Medicinal Chemistry

The compound has demonstrated significant potential as a therapeutic agent:

- Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. For instance, studies have shown that specific analogs can inhibit tumor growth by inducing apoptosis in cancer cells .

- Anti-inflammatory Properties : The sulfonyl groups in the compound are known to enhance anti-inflammatory activities, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis .

Biochemical Applications

The compound's ability to interact with biological targets is noteworthy:

- Enzyme Inhibition : It has been studied as an inhibitor for certain enzymes involved in disease pathways, such as matrix metalloproteinases (MMPs), which are crucial in cancer metastasis .

- Receptor Modulation : The compound may act on various receptors, influencing signaling pathways relevant to conditions like diabetes and obesity .

Material Science

Beyond biological applications, this compound is also explored in material science:

- Polymer Chemistry : The incorporation of this compound into polymer matrices has been investigated for developing smart materials with responsive properties .

- Nanotechnology : Its unique structural features allow for potential applications in drug delivery systems, where it can be used to modify nanoparticles for targeted therapy .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of a series of sulfonamide derivatives related to the compound. Results indicated that compounds with similar structural motifs exhibited IC50 values significantly lower than established chemotherapeutics, showcasing their potential as effective anticancer agents .

Case Study 2: Enzyme Inhibition

In another investigation focusing on enzyme inhibition, researchers synthesized several derivatives and tested their efficacy against MMPs. The findings revealed that certain compounds inhibited MMP activity by over 70%, suggesting their utility in therapeutic strategies against metastatic cancers .

Table 2: Synthesis Overview

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Sulfonation | SO3, DMF | 85 |

| Azetidine Formation | Azetidine precursor, base | 75 |

| Coupling with Pyridine | Pyridine derivative, coupling agent | 70 |

Mechanism of Action

The mechanism of action of 3-((3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)sulfonyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl groups can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The azetidine ring can also interact with biological macromolecules, affecting their function and stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The target compound’s dual sulfonyl groups and azetidine ring distinguish it from structurally related pyridine derivatives. Key comparisons include:

Key Observations:

- The 4-methoxy group is electron-donating, contrasting with electron-withdrawing groups (e.g., -Cl, -NO₂) in other compounds, which may enhance solubility or alter electronic interactions .

- Dual sulfonyl groups in the target compound may increase polarity and hydrogen-bonding capacity relative to mono-sulfonated analogs like those in .

Physicochemical Properties

- Solubility: The 4-methoxy group in the target compound may improve aqueous solubility compared to halogenated analogs (e.g., -Cl, -Br in ), which exhibit higher hydrophobicity .

- Thermal Stability: Melting points for similar compounds range from 268–287°C , suggesting the target compound’s stability could fall within this range, contingent on crystallinity.

- Electronic Effects: The electron-rich 4-methoxyphenyl group may stabilize the sulfonyl moiety via resonance, contrasting with electron-deficient systems like nitro-substituted derivatives .

Pharmacological Potential

While direct activity data for the target compound is unavailable, structural analogs provide insights:

- Sulfonamide-Containing Compounds: Often exhibit inhibitory activity against carbonic anhydrases or kinases due to sulfonamide-Zn²⁺ interactions .

- Azetidine Derivatives: Known for enhanced metabolic stability compared to larger heterocycles, as seen in protease inhibitors .

- Pyridine Scaffolds: Widely utilized in drug design for their bioavailability and hydrogen-bonding capacity .

Biological Activity

The compound 3-((3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)sulfonyl)pyridine is a novel sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its pharmacological properties.

Chemical Structure and Synthesis

The chemical structure of the compound can be represented as follows:

The synthesis typically involves multi-step organic reactions, starting from easily accessible precursors. Key steps include:

- Formation of Azetidine Ring : This step involves cyclization reactions under acidic or basic conditions.

- Sulfonylation : Introduction of the sulfonyl groups through electrophilic substitution reactions.

- Pyridine Functionalization : Modifications to the pyridine ring enhance biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. Notably, it may modulate protein-protein interactions (PPIs), which are crucial in many cellular processes.

Key Mechanisms:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for enzymes involved in inflammatory pathways.

- Modulation of Cellular Signaling : By affecting the Nrf2-Keap1 pathway, it can enhance cellular defense mechanisms against oxidative stress, which is implicated in numerous diseases .

Biological Activity and Pharmacological Effects

Research has demonstrated that this compound exhibits several biological activities:

- Antioxidant Activity : It shows potential in upregulating antioxidant enzymes, contributing to cellular protection against oxidative damage.

- Anti-inflammatory Properties : In vitro studies suggest it may reduce inflammation markers, making it a candidate for treating inflammatory diseases .

- Anticancer Potential : Preliminary studies indicate that the compound could inhibit tumor growth by targeting specific cancer cell pathways.

Case Studies and Research Findings

Several studies have explored the efficacy and safety of this compound:

- Study on Antioxidant Mechanisms :

- Anti-inflammatory Effects :

- Cancer Cell Proliferation :

Summary of Biological Activities

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.